N-Carbomethoxyamoxapine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

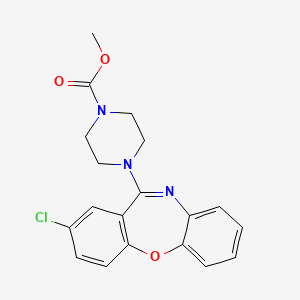

N-Carbomethoxyamoxapine is a chemical compound with the molecular formula C19H18ClN3O3 and a molecular weight of 371.82 g/mol. It is an artifact formed by phosgene in chloroform when used in the extraction of amoxapine metabolites.

Méthodes De Préparation

Analyse Des Réactions Chimiques

N-Carbomethoxyamoxapine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.

Substitution: The compound can undergo substitution reactions, particularly involving the piperazine ring and the benzoxazepine moiety.

Common reagents and conditions used in these reactions are not extensively documented. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

N-Carbomethoxyamoxapine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Medicine: While not directly used as a therapeutic agent, it serves as a reference compound in the study of amoxapine metabolites.

Industry: this compound is employed in the pharmaceutical industry as an intermediate in the synthesis of other compounds.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

N-Carbomethoxyamoxapine can be compared with other similar compounds, such as:

Amoxapine: The parent compound from which this compound is derived. Amoxapine is an antidepressant with a well-defined mechanism of action involving the inhibition of norepinephrine and serotonin reuptake.

Carbamazepine: Another compound with a similar benzoxazepine structure, used as an anticonvulsant and mood stabilizer.

This compound is unique due to its formation as an artifact during the extraction of amoxapine metabolites, which distinguishes it from other related compounds.

Activité Biologique

N-Carbomethoxyamoxapine is a derivative of amoxapine, a dibenzoxazepine antidepressant known for its complex pharmacological profile. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Overview of Amoxapine and Its Derivatives

Amoxapine primarily functions as a norepinephrine reuptake inhibitor and has been noted for its antagonistic effects on dopamine receptors (D2 and D4) and minimal activity on serotonin receptors, except for the serotonin-6 receptor (HTR-6) . The compound's metabolites, particularly 8-hydroxyamoxapine, exhibit similar yet distinct pharmacological properties, enhancing the therapeutic efficacy of the parent drug .

This compound is believed to retain the core activities of amoxapine while potentially introducing new mechanisms due to the carbomethoxy substitution. The biological activity can be summarized as follows:

- Norepinephrine Reuptake Inhibition : Similar to amoxapine, it likely inhibits norepinephrine reuptake, enhancing noradrenergic neurotransmission.

- Dopamine Receptor Antagonism : The compound may exert effects on dopaminergic pathways, which could be beneficial in mood disorders.

- Serotonergic Modulation : While primarily acting on norepinephrine, there may be some modulation of serotonergic pathways through its interaction with the HTR-6 receptor.

Antitumor Activity

Recent studies have indicated that this compound exhibits potential antiproliferative effects against various cancer cell lines. For instance, derivatives of amoxapine have shown selective activity against MCF-7 breast cancer cells with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.1 |

| Hydroxy-substituted derivative | MCF-7 | 1.2 - 5.3 |

This suggests that this compound could be further explored as a candidate for cancer therapy, particularly in hormone-sensitive tumors.

Neuroprotective Effects

Research has demonstrated that amoxapine can reduce amyloid-beta production associated with Alzheimer's disease by targeting the HTR-6 receptor . Given that this compound retains similar structural features, it may also exhibit neuroprotective properties that warrant investigation.

Case Studies

- Case Study on Amoxapine Toxicity : A study reported three fatalities linked to amoxapine overdose, highlighting the importance of monitoring drug levels in patients . This underscores the necessity for careful dosage management when considering derivatives like this compound.

- Clinical Pharmacokinetics : A bioequivalence study revealed significant variations in plasma concentrations of amoxapine and its metabolites . Understanding these pharmacokinetic profiles is crucial for optimizing therapeutic regimens involving this compound.

Propriétés

IUPAC Name |

methyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c1-25-19(24)23-10-8-22(9-11-23)18-14-12-13(20)6-7-16(14)26-17-5-3-2-4-15(17)21-18/h2-7,12H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYXQCUSHAGYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is N-Carbomethoxyamoxapine and how is it formed?

A1: this compound is an artifact, not a true metabolite, formed during the extraction process of amoxapine biotransformation samples when chloroform is used as the extraction solvent []. Amoxapine, a tricyclic antidepressant with a piperazine ring in its structure, can react with phosgene, a decomposition product often found in chloroform. This reaction leads to the formation of N-carbomethoxy derivatives at the secondary nitrogen of the piperazine ring, particularly in the presence of alcohol.

Q2: Why is the identification of this compound as an artifact important in amoxapine biotransformation studies?

A2: Misidentifying this compound as a metabolite of amoxapine could lead to erroneous conclusions about the drug's metabolic pathway and potentially impact the interpretation of research findings []. Recognizing it as an artifact arising from the extraction process emphasizes the need for careful solvent selection and appropriate control experiments in drug metabolism studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.